

LHVS and its effects on immune cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LHVS

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An in-depth technical guide on L-leucyl-L-leucyl-vinyl sulfone (**LHVS**) and its effects on immune cells for researchers, scientists, and drug development professionals.

Abstract

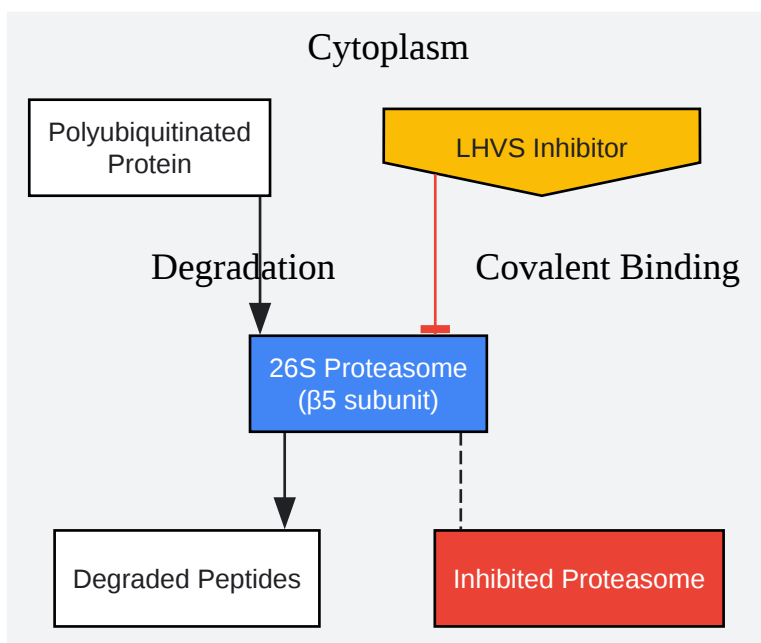
L-leucyl-L-leucyl-vinyl sulfone (**LHVS**), also known as Z-Leu-Leu-Leu-vinyl sulfone, is a potent and specific inhibitor of the proteasome, a critical cellular complex responsible for protein degradation. By targeting the chymotrypsin-like activity of the 20S proteasome, **LHVS** profoundly impacts numerous cellular processes, with particularly significant consequences for the immune system. This document provides a comprehensive overview of the effects of **LHVS** on immune cells, detailing its mechanism of action, its influence on antigen presentation, immune cell signaling, and survival. Quantitative data are summarized, key experimental protocols are outlined, and critical pathways are visualized to provide a thorough resource for researchers in immunology and drug development.

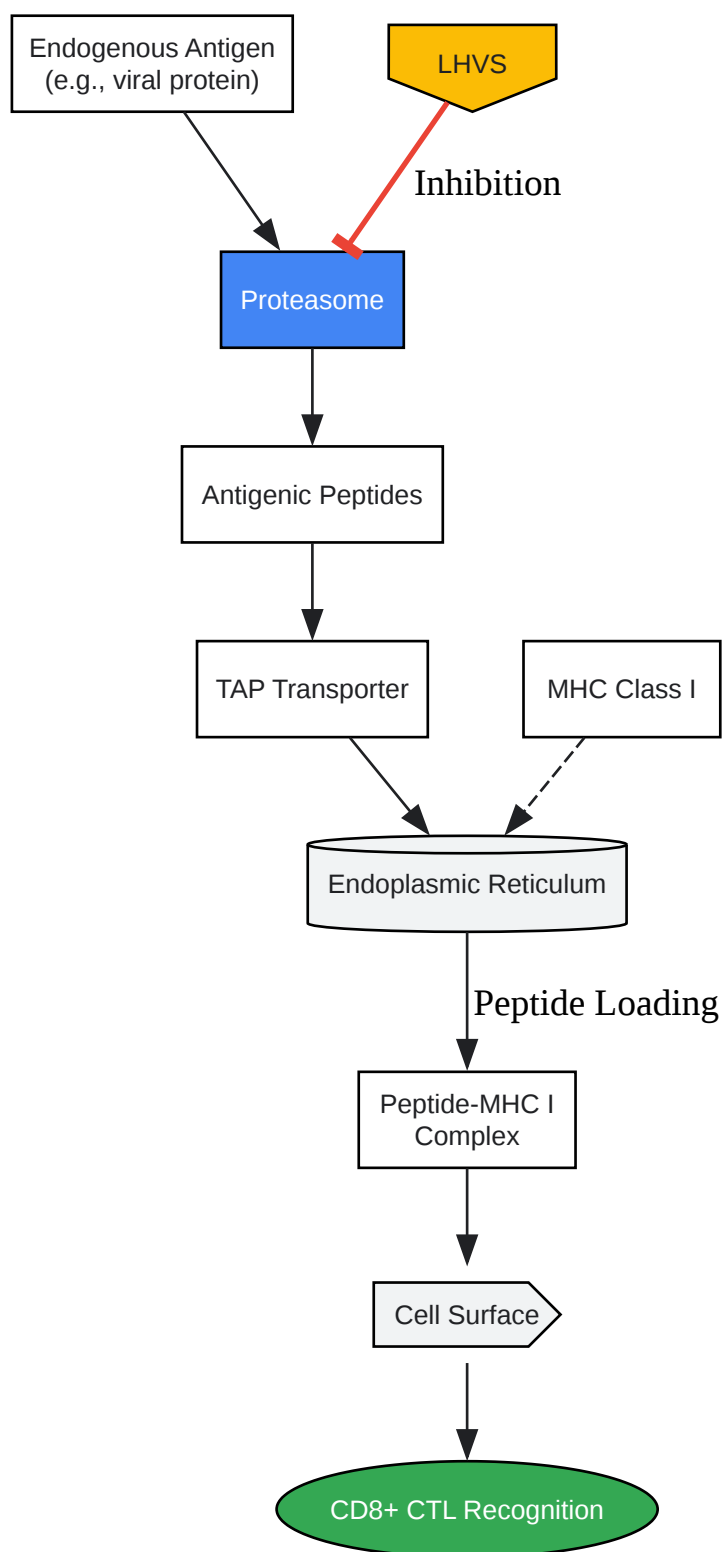
Mechanism of Action: Proteasome Inhibition

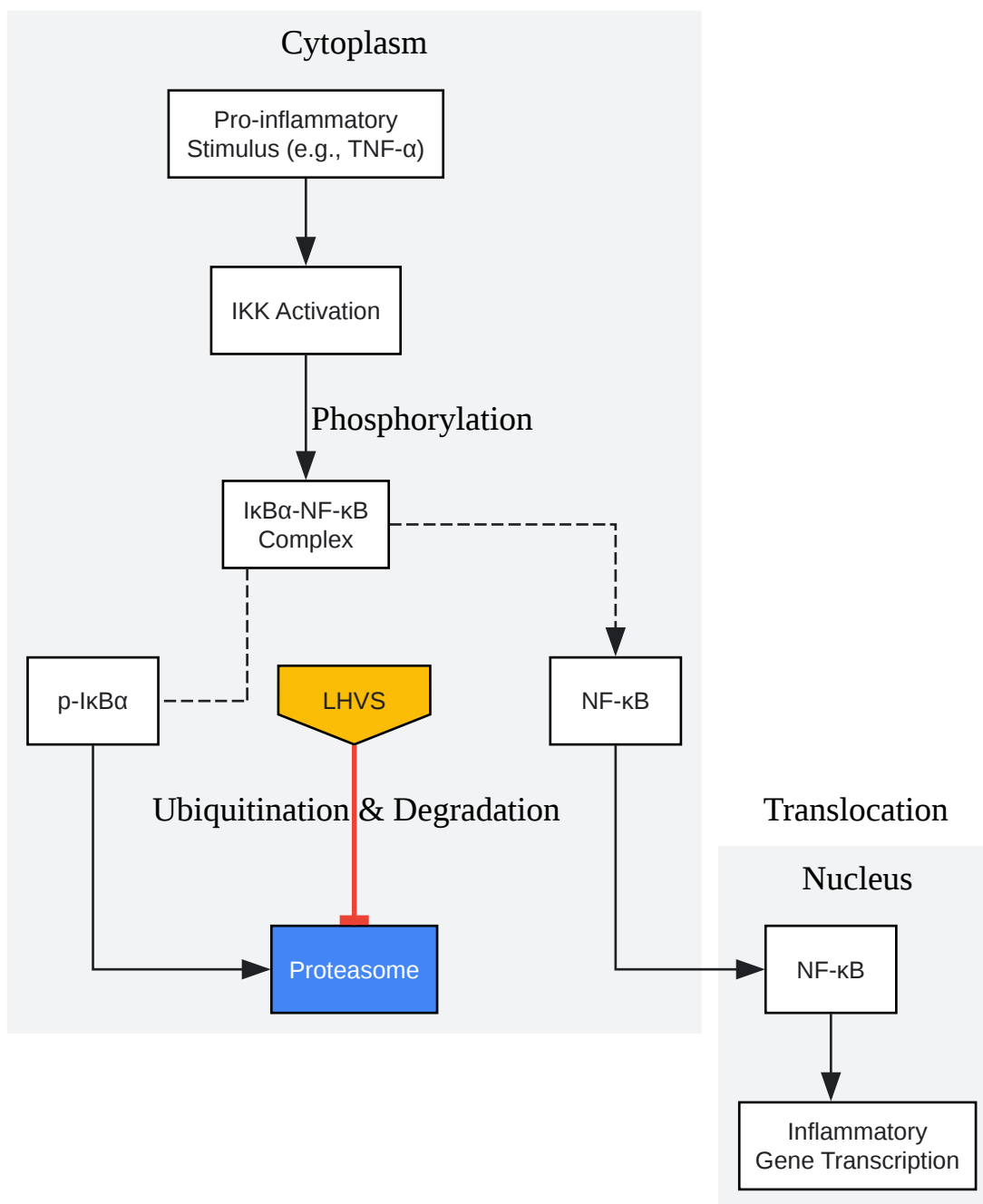
The primary mechanism of **LHVS** is the irreversible inhibition of the chymotrypsin-like (CT-L) activity of the proteasome. The proteasome is essential for the degradation of ubiquitinated proteins, which regulates a host of cellular functions including signal transduction, cell cycle progression, and apoptosis.

LHVS, as a peptide vinyl sulfone, acts as a covalent inhibitor. Its peptide backbone allows it to be recognized and bind to the active site of the proteasome. The vinyl sulfone moiety then forms a stable, covalent bond with the active-site threonine residue of the $\beta 5$ subunit, which is responsible for the chymotrypsin-like activity. This irreversible binding effectively blocks the

catalytic function of the proteasome, leading to an accumulation of polyubiquitinated proteins and subsequent cellular stress.







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Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com